![molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5](/img/structure/B1325009.png)
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS: 868387-37-5) is a fluorinated pyrrolo[2,3-b]pyridine derivative bearing a triisopropylsilyl (TIPS) protecting group at the 1-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their applications in medicinal chemistry and materials science. The TIPS group enhances stability and modulates electronic properties, making the compound valuable in cross-coupling reactions and as a synthetic intermediate . Its molecular formula is C₁₆H₂₄FN₂Si, with an exact mass of 292.1688 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research:
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential anticancer properties. The incorporation of fluorine in heterocyclic compounds often enhances biological activity and selectivity. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, including the fluorinated variant. The results demonstrated significant inhibition of cancer cell proliferation, suggesting a mechanism involving the disruption of cell signaling pathways crucial for cancer survival .
2. Neurological Disorders:
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as Alzheimer's disease. Its potential to cross the blood-brain barrier enhances its therapeutic profile.
Case Study:
In preclinical studies, compounds related to this compound were shown to bind effectively to β-amyloid plaques, a hallmark of Alzheimer's pathology. These findings suggest that such compounds could be developed into imaging agents or therapeutic candidates .
Synthetic Chemistry
3. Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis due to its reactive silane functionality. It can be utilized in the formation of more complex molecules through various coupling reactions.
Applications in Synthesis:
- Silane Coupling Agents: The triisopropylsilanyl group enhances solubility and stability in organic reactions.
- Functionalization: The fluorine atom can be replaced or modified to introduce diverse functional groups, expanding the utility of the compound in synthetic pathways.
Materials Science
4. Development of Functional Materials:
Research has shown that incorporating silane compounds into polymer matrices can improve mechanical properties and thermal stability. The unique structure of this compound makes it an interesting candidate for developing advanced materials.
Case Study:
In a recent study focusing on polymer composites, the addition of silane-modified pyrrolo[2,3-b]pyridine derivatives resulted in enhanced tensile strength and thermal resistance compared to traditional polymers . This suggests potential applications in high-performance materials for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, while the triisopropylsilanyl group can improve its stability and solubility . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
Key structural analogs differ in substituents at the 3-, 4-, 5-, and 6-positions, as well as the presence of protective groups. Below is a comparative analysis:
Table 1: Substituent Effects on Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
- Halogenation : Bromo and iodo derivatives (e.g., ) are common intermediates in cross-coupling reactions. The iodo analog (418.36 g/mol) offers higher reactivity in Suzuki couplings compared to bromo or chloro derivatives .
- Protective Groups : TIPS at the 1-position stabilizes the pyrrole nitrogen, preventing undesired side reactions during synthesis .
Key Observations :
- Cross-Coupling Efficiency: Sonogashira and Kumada couplings are effective for introducing aryl/alkyl groups, with yields ranging from 51% to 75% for bromo derivatives .
- Protection Strategies : TIPS protection is critical for NH-containing pyrrolo[2,3-b]pyridines, as seen in derivatives like 5-chloro-1-TIPS-6-(trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine .
Biological Activity
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 868387-37-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula: C16H25FN2Si
- Molecular Weight: 292.47 g/mol
Structure
The compound features a pyrrolo-pyridine core, which is significant for its biological activity. The presence of the fluorine atom and the triisopropylsilyl group may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds related to pyrrolo[2,3-b]pyridine derivatives exhibit notable anticancer properties. In particular, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia cells.
Case Study: L1210 Mouse Leukemia Cells
A study evaluated the effects of related compounds on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was suggested to involve intracellular release pathways that lead to nucleotide formation, which is critical for cellular metabolism and proliferation .
The proposed mechanism of action for this compound involves:
- Intracellular Activation: The compound may undergo metabolic conversion within cells to yield active metabolites that inhibit DNA synthesis.
- Nucleotide Release: Similar compounds have been shown to release nucleotides intracellularly through hydrolysis processes, enhancing their efficacy against rapidly dividing cells .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented in available literature. However, general precautions associated with handling similar chemical entities include:
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Safety Data Table
Hazard Type | Description |
---|---|
Signal Word | Warning |
Hazard Statements | H302, H315, H319 |
Precautionary Statements | P501-P270-P264-P280 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine and its analogs?
The synthesis typically involves:
- Halogenation and cross-coupling : Suzuki-Miyaura reactions using boronic acids (e.g., 3-thienylboronic acid) with halogenated pyrrolo[2,3-b]pyridine intermediates (e.g., 5-bromo-3-iodo derivatives) under Pd catalysis .
- Silylation : Introduction of the triisopropylsilyl (TIPS) group via silyl-protecting agents (e.g., triisopropylsilyl chloride) under basic conditions. A structurally similar compound, 5-Bromo-1-(triisopropylsilyl)pyrrolo[2,3-b]pyridine, was synthesized using this method .
- Fluorination : Selectfluor® is employed for regioselective fluorination at the 5-position, as demonstrated in the synthesis of 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine (29% yield, 70°C in acetonitrile/ethanol) .
Q. How is silica gel chromatography optimized for purifying pyrrolo[2,3-b]pyridine derivatives?
- Solvent selection : Use gradient elution with mixtures like heptane/ethyl acetate (8:2) or dichloromethane/methanol (98:2 → 90:10) to resolve polar and non-polar impurities .
- Column packing : Ensure uniform silica gel particle size (e.g., 230–400 mesh) for consistent flow rates and separation efficiency.
- Monitoring : TLC with UV visualization is critical for fraction collection.
Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH signals at δ 12.40 ppm in DMSO-d6) and carbon frameworks .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C19H14N4O: 315.12403 observed vs. 315.1237 calculated) .
- ¹⁹F NMR : Identifies fluorine substituents (e.g., δ -172.74 ppm for 3-fluoro derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the fluorination of pyrrolo[2,3-b]pyridine cores?
- Reagent choice : Selectfluor® preferentially fluorinates electron-rich positions (e.g., C5 over C3 in pyrrolo[2,3-b]pyridine) due to its electrophilic nature .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency by stabilizing transition states.
- Temperature control : Heating at 70°C improves reaction kinetics without decomposing sensitive intermediates .
Q. What strategies are employed to design and synthesize pyrrolo[2,3-b]pyridine derivatives for kinase inhibition studies?
- Scaffold modification : Substituents at C3 and C5 (e.g., aryl, amino, or acyl groups) modulate kinase binding affinity. For example, N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide showed sub-10 nM IC50 against BTK .
- Bioisosteric replacement : Replacing purine cores with pyrrolo[2,3-b]pyridine enhances selectivity (e.g., antitrypanosomal activity via nucleoside analogs) .
- Protecting groups : TIPS groups improve solubility and stability during biological assays .
Q. How does the introduction of electron-withdrawing groups (e.g., fluoro) influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?
- Enhanced potency : Fluorine at C5 increases metabolic stability and binding to hydrophobic kinase pockets (e.g., V600EB-RAF inhibitors) .
- SAR trends : In antitrypanosomal studies, C4-fluoro derivatives (Table 2) showed superior activity (EC50 < 1 µM) compared to non-fluorinated analogs .
- Mechanistic insights : Fluorine’s electronegativity alters electron density, affecting interactions with catalytic lysine residues in kinases .
Q. Methodological Notes
Properties
IUPAC Name |
(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZAKHBSRBYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640115 | |
Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868387-37-5 | |
Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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